Cas no 885669-16-9 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole is a boronic ester derivative featuring an oxazole core with a phenyl substituent at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling efficient C-C bond formation in synthetic organic chemistry. The tetramethyl dioxaborolane group enhances air and moisture stability while maintaining compatibility with diverse reaction conditions. Its structural features make it valuable in pharmaceutical and materials science research, particularly for constructing complex heterocyclic frameworks. The product is typically supplied as a crystalline solid with high purity, ensuring reliable performance in catalytic transformations. Proper handling under inert conditions is recommended to preserve its integrity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole structure
885669-16-9 structure
Product Name:4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole
CAS No:885669-16-9
MF:C15H18BNO3
MW:271.119324207306
MDL:MFCD18383302
CID:1928484
PubChem ID:11558104
Update Time:2025-06-09

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxaz ole
    • CTK4H5433
    • AC1L63DR
    • 2-Phenyl-4-(1-adamantyl)-6-dimethylaminomethylphenol
    • NSC142598
    • 5-(1-Adamantyl)-3-((dimethylamino)methyl)[1,1'-biphenyl]-2-ol
    • AG-F-24508
    • 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
    • AC1Q7AV1
    • 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol
    • AR-1G4900
    • 2-PHENYL-1,3-OXAZOLE-4-BORONIC ACID, PINACOL ESTER
    • CS-0132681
    • AKOS027339275
    • 885669-16-9
    • JKBXNZMOGRXHJP-UHFFFAOYSA-N
    • AS-41032
    • (2-PHENYLOXAZOL-4-YL)BORONIC ACID PINACOL ESTER
    • SCHEMBL2732191
    • 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
    • MFCD18383302
    • DB-150363
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole
    • MDL: MFCD18383302
    • Inchi: 1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-18-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3
    • InChI Key: JKBXNZMOGRXHJP-UHFFFAOYSA-N
    • SMILES: O1B(C2=COC(C3C=CC=CC=3)=N2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 271.1379736Da
  • Monoisotopic Mass: 271.1379736Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole Pricemore >>

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